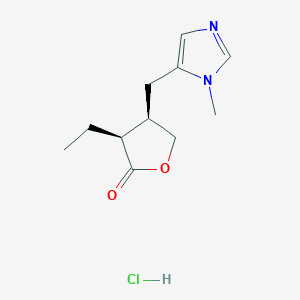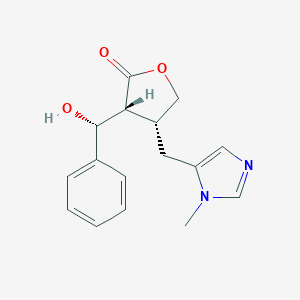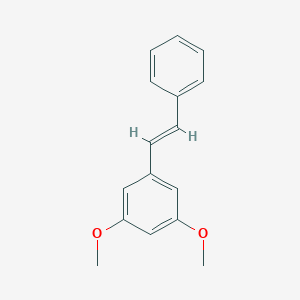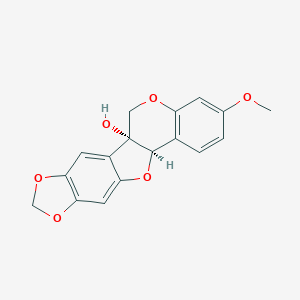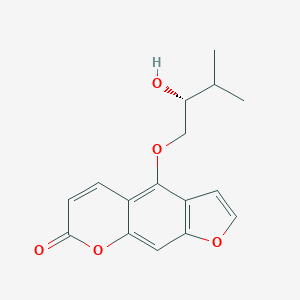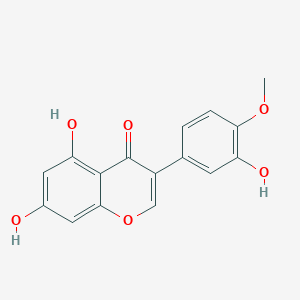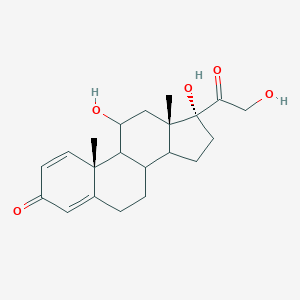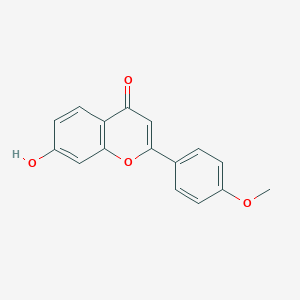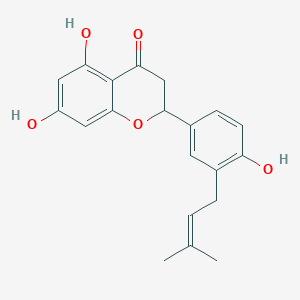
5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one
Overview
Description
(S)-5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one is a natural product found in Glycyrrhiza uralensis, Erythrina sigmoidea, and other organisms with data available.
Mechanism of Action
Target of Action
Licoflavanone, also known as (2S)-abyssinone II, primarily targets the NF-kB/MAPK pathway . This pathway plays a crucial role in the regulation of immune responses and inflammation. Licoflavanone has been identified as a modulator of this pathway .
Mode of Action
Licoflavanone interacts with its targets by inhibiting the activation of the NF-kB/MAPK pathway . This inhibition results in a decrease in the production of pro-inflammatory cytokines and a reduction in the expression levels of cyclooxygenase 2/inducible nitric oxide synthase (COX-2/iNOS) .
Biochemical Pathways
Licoflavanone affects the NF-kB/MAPK pathway, which is involved in the regulation of immune responses and inflammation . By inhibiting this pathway, Licoflavanone can decrease the production of pro-inflammatory cytokines and reduce the expression levels of COX-2/iNOS . This leads to downstream effects such as reduced inflammation and potential anti-cancer effects .
Result of Action
Licoflavanone exhibits strong antioxidant and anti-inflammatory activities . It has been shown to decrease nitrite levels in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages . Furthermore, it markedly decreases pro-inflammatory cytokines and COX-2/iNOS expression levels . These effects suggest that Licoflavanone may have potential therapeutic applications in conditions associated with inflammation and oxidative stress.
Action Environment
The action, efficacy, and stability of Licoflavanone can be influenced by various environmental factors. For instance, the method of extraction can impact the chemical composition of Licoflavanone extracts . Additionally, the biological environment, such as the presence of LPS, can influence the anti-inflammatory activity of Licoflavanone . More research is needed to fully understand how different environmental factors can influence the action of Licoflavanone.
Biochemical Analysis
Biochemical Properties
(2S)-Abyssinone II plays a crucial role in biochemical reactions, particularly as an inhibitor of the enzyme aromatase . Aromatase is responsible for the biosynthesis of estrogens from androgens, and its inhibition is a key strategy in the treatment and prevention of estrogen-dependent cancers . (2S)-Abyssinone II interacts with aromatase by binding to its active site, thereby preventing the conversion of androgens to estrogens . This interaction is characterized by a high affinity, with an IC50 value of 400 nM .
Cellular Effects
(2S)-Abyssinone II exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis . This compound influences cell function by modulating cell signaling pathways, including the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation . Additionally, (2S)-Abyssinone II affects gene expression by downregulating the expression of genes involved in cell cycle progression and upregulating pro-apoptotic genes . It also impacts cellular metabolism by reducing the levels of metabolic intermediates required for rapid cell growth .
Molecular Mechanism
The molecular mechanism of (2S)-Abyssinone II involves its binding interactions with biomolecules, particularly enzymes like aromatase . By inhibiting aromatase, (2S)-Abyssinone II reduces estrogen levels, which in turn decreases the proliferation of estrogen-dependent cancer cells . This compound also exhibits enzyme inhibition properties, affecting other enzymes involved in cell signaling and metabolism . Changes in gene expression induced by (2S)-Abyssinone II further contribute to its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2S)-Abyssinone II have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation . Long-term studies have shown that (2S)-Abyssinone II can maintain its anti-cancer effects over extended periods, although the degree of inhibition may vary . In vitro and in vivo studies have demonstrated that prolonged exposure to (2S)-Abyssinone II can lead to sustained reductions in cell proliferation and tumor growth .
Dosage Effects in Animal Models
The effects of (2S)-Abyssinone II vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, (2S)-Abyssinone II can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this dosage can lead to adverse outcomes .
Metabolic Pathways
(2S)-Abyssinone II is involved in several metabolic pathways, primarily those related to estrogen biosynthesis . It interacts with enzymes such as aromatase, inhibiting its activity and thereby reducing estrogen levels . This compound also affects metabolic flux by altering the levels of metabolites involved in cell growth and proliferation . The presence of (2S)-Abyssinone II can lead to changes in the overall metabolic profile of cells, contributing to its anti-cancer effects .
Transport and Distribution
Within cells and tissues, (2S)-Abyssinone II is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it can exert its effects . The compound’s distribution is influenced by its chemical properties, including its lipophilicity, which allows it to cross cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of (2S)-Abyssinone II is crucial for its activity and function. This compound is primarily localized in the cytoplasm and the endoplasmic reticulum, where it interacts with enzymes like aromatase . Targeting signals and post-translational modifications may direct (2S)-Abyssinone II to specific compartments, enhancing its efficacy . The localization of (2S)-Abyssinone II within these compartments allows it to effectively inhibit estrogen biosynthesis and exert its anti-cancer effects .
Properties
CAS No. |
119240-82-3 |
|---|---|
Molecular Formula |
C20H20O5 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O5/c1-11(2)3-4-12-7-13(5-6-15(12)22)18-10-17(24)20-16(23)8-14(21)9-19(20)25-18/h3,5-9,18,21-23H,4,10H2,1-2H3/t18-/m0/s1 |
InChI Key |
CGKWSLSAYABZTL-SFHVURJKSA-N |
SMILES |
CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C |
Key on ui other cas no. |
174286-25-0 119240-82-3 |
Synonyms |
3'-prenyl-naringenin 3'-prenylnaringenin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B192102.png)
